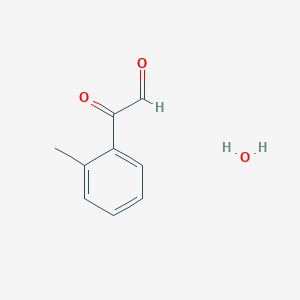

2-Oxo-2-(o-tolyl)acetaldehyde hydrate

Description

The Significance of α-Ketoaldehyde Hydrates in Modern Synthetic Chemistry

Arylglyoxal hydrates have emerged as valuable and versatile building blocks in modern organic synthesis. nih.govrsc.org Their bifunctional nature, possessing two reactive carbonyl centers, allows them to participate in a wide array of chemical transformations, particularly in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. nih.gov

The utility of arylglyoxal hydrates is prominently demonstrated in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals, natural products, and materials. rsc.org For instance, they are key starting materials for creating various oxygen-containing heterocycles like furans and pyrans. nih.gov The controlled reactivity of the hydrated aldehyde and the ketone group enables chemists to construct complex molecular architectures with high efficiency and atom economy. nih.gov

Structural Context of 2-Oxo-2-(o-tolyl)acetaldehyde Hydrate (B1144303) within the α-Ketoaldehyde Class

2-Oxo-2-(o-tolyl)acetaldehyde hydrate is a specific member of the arylglyoxal hydrate family. Its structure is defined by a central two-carbon chain containing a ketone and a hydrated aldehyde (a gem-diol). This backbone is attached to an ortho-tolyl group, which is a benzene (B151609) ring substituted with a methyl group at the position adjacent to the point of attachment.

The key structural features include:

The α-Ketoaldehyde Core: The defining feature is the -C(=O)CH(OH)₂ moiety. The ketone group is electron-withdrawing, which enhances the electrophilicity of the adjacent aldehyde carbon.

The Gem-diol: In the presence of water, the aldehyde group exists predominantly as a hydrate, C(OH)₂. This structure is the result of the nucleophilic addition of water to the aldehyde's carbonyl carbon.

The o-Tolyl Group: The presence of the methyl group in the ortho position on the aromatic ring introduces both electronic and steric effects that influence the molecule's reactivity and conformation.

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1378827-15-6 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | (2-methylphenyl)(oxo)acetaldehyde hydrate |

This data is compiled from publicly available chemical databases.

Equilibrium Dynamics of Aldehyde Hydration: Theoretical Considerations for this compound

The formation of a hydrate from an aldehyde is a reversible equilibrium process. wikipedia.org The position of this equilibrium is dictated by the electronic and steric environment of the carbonyl group.

Aldehyde + H₂O ⇌ Hydrate (gem-diol)

Several factors influence this equilibrium:

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group, thus shifting the equilibrium towards the more stable hydrate form. Conversely, electron-donating groups stabilize the carbonyl group, favoring the aldehyde form. atamankimya.com

Steric Effects: Bulky substituents near the carbonyl group can cause steric hindrance, which is relieved when the geometry changes from trigonal planar (in the aldehyde) to tetrahedral (in the hydrate). This can favor the formation of the hydrate.

In the case of this compound, there are competing electronic effects:

The adjacent keto group acts as a strong electron-withdrawing group, which significantly favors the hydration of the aldehyde.

The o-tolyl group, specifically the methyl substituent, is weakly electron-donating. This effect would slightly disfavor hydration compared to an unsubstituted phenyl ring.

The dominant influence is the powerful electron-withdrawing effect of the ketone, meaning that for α-ketoaldehydes like this one, the equilibrium lies heavily in favor of the hydrate form in aqueous media.

The general thermodynamic parameters for acetaldehyde (B116499) hydration provide a reference for understanding this type of equilibrium.

| Thermodynamic Parameter | Value for Acetaldehyde Hydration |

| ΔH° (Enthalpy Change) | -5.6 ± 0.2 kcal/mol |

| ΔS° (Entropy Change) | -18.7 ± 0.5 cal/(mol·K) |

| ΔG° (Gibbs Free Energy Change) | -0.04 kcal/mol (at 25°C) |

These values are for the hydration of acetaldehyde and serve as a general illustration of the thermodynamics of aldehyde hydration.

Historical Development of Research on Arylglyoxal Hydrates

The study of this class of compounds is rooted in the early investigations of the simplest dialdehyde, glyoxal (B1671930). Glyoxal was first prepared and named in 1857 by the German-British chemist Heinrich Debus, who synthesized it by reacting ethanol (B145695) with nitric acid. researchgate.net For many years, research focused on the fundamental reactivity of glyoxal and its derivatives.

The specific focus on arylglyoxal hydrates as synthetically useful intermediates is a more modern development. While phenylglyoxal, the simplest arylglyoxal, has been known for a considerable time, its potential and that of its substituted derivatives in complex organic synthesis, particularly in multicomponent reactions, has been more extensively explored in recent decades. nih.gov This recent surge in interest is driven by the demand for efficient and environmentally friendly synthetic methods for creating libraries of complex molecules for drug discovery and materials science. rsc.org The recognition of arylglyoxal hydrates as stable, easily handled, and highly reactive building blocks has cemented their important role in the toolkit of the modern synthetic chemist. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.H2O/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-6H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNJACWZNDEYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for 2 Oxo 2 O Tolyl Acetaldehyde Hydrate

General Principles of Aldehyde Hydration: Acidic and Basic Catalysis Mechanisms

Aldehydes and ketones can react with water in a reversible nucleophilic addition reaction to form hydrates, also known as geminal diols (gem-diols). researchgate.netresearchgate.net The equilibrium of this reaction generally favors the carbonyl compound, as most hydrates are not stable enough to be isolated. researchgate.net However, aldehydes with nearby electron-withdrawing groups tend to form more stable hydrates. orgsyn.org The hydration reaction can proceed under neutral conditions, but it is significantly accelerated by the presence of an acid or a base catalyst. researchgate.netacs.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen atom by an acid, such as hydronium (H₃O⁺). acs.orgnih.gov This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.orgnih.govnih.gov A water molecule, acting as the nucleophile, then attacks the activated carbonyl carbon. researchgate.netnih.gov This step is followed by the deprotonation of the resulting oxonium ion by a water molecule or another conjugate base, which regenerates the acid catalyst and yields the neutral gem-diol hydrate (B1144303). researchgate.netnih.gov

Mechanism of Acid-Catalyzed Hydration

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Deprotonation: A base (like water) removes a proton to form the neutral hydrate and regenerate the acid catalyst.

In a basic medium, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the electrophilic carbonyl carbon. researchgate.netorgsyn.orgacs.orgnih.gov This attack leads to the formation of a tetrahedral alkoxide ion intermediate. acs.orgadichemistry.com Subsequently, the alkoxide ion is protonated by a water molecule, yielding the gem-diol and regenerating the hydroxide catalyst. acs.orgadichemistry.comwikipedia.org

Mechanism of Base-Catalyzed Hydration

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated by water to give the hydrate and regenerate the hydroxide catalyst.

Synthetic Routes to α-Ketoaldehydes Precursors of 2-Oxo-2-(o-tolyl)acetaldehyde Hydrate

The direct precursor to this compound is the α-ketoaldehyde 2-Oxo-2-(o-tolyl)acetaldehyde, also known as o-tolylglyoxal. The synthesis of aromatic α-ketoaldehydes, or aryl glyoxals, is well-established, with oxidation reactions being the most common approach.

The most prevalent and effective method for synthesizing aryl glyoxals is the oxidation of the α-methyl group of the corresponding aryl methyl ketone. researchgate.net For the synthesis of 2-Oxo-2-(o-tolyl)acetaldehyde, the starting material is 2-methylacetophenone (also known as 1-(o-tolyl)ethanone). nih.gov

Selenium dioxide (SeO₂) is the classic and most widely used reagent for this transformation, known as the Riley oxidation. adichemistry.com The reaction is typically carried out by heating the aryl methyl ketone with selenium dioxide in a solvent such as aqueous dioxane. orgsyn.org This method has proven to be broadly applicable for a range of substituted acetophenones. A detailed procedure for the synthesis of phenylglyoxal from acetophenone using selenium dioxide is available in Organic Syntheses, and it is noted that this method is also effective for preparing p-tolylglyoxal from p-methylacetophenone. orgsyn.orgorgsyn.org

Recent advancements have focused on improving this classic method. For instance, microwave-assisted selenium dioxide oxidation has been shown to dramatically reduce reaction times from hours to minutes while achieving quantitative conversion for various aryl methyl ketones. researchgate.net

Below is a table summarizing the selenium dioxide oxidation of various acetophenones to their corresponding aryl glyoxals.

| Starting Material (Aryl Methyl Ketone) | Product (Aryl Glyoxal) | Oxidizing Agent | Typical Solvent | Reference |

|---|---|---|---|---|

| Acetophenone | Phenylglyoxal | Selenium Dioxide (SeO₂) | Aqueous Dioxane | orgsyn.org |

| p-Methylacetophenone | p-Tolylglyoxal | Selenium Dioxide (SeO₂) | Aqueous Dioxane | orgsyn.org |

| Various para-substituted Acetophenones | para-substituted Aryl Glyoxals | Selenium Dioxide (SeO₂) | Not specified | researchgate.net |

| 2-Methylacetophenone | 2-Oxo-2-(o-tolyl)acetaldehyde | Selenium Dioxide (SeO₂) | Aqueous Dioxane (by analogy) | N/A |

While selenium dioxide oxidation is the most common route, other methods for preparing aryl glyoxals have been developed. These provide alternative pathways that may be advantageous in specific contexts.

From β-Keto Sulfoxides: Phenylglyoxal can be synthesized from ethyl benzoate via a β-keto sulfoxide intermediate. The process involves reaction with potassium dimsyl, a Pummerer-type rearrangement, and subsequent treatment with cupric acetate. This multi-step method has been shown to be effective for phenylglyoxal and its analogs. wikipedia.orgorgsyn.org

From Isonitrosoacetophenone: Phenylglyoxal has also been prepared from isonitrosoacetophenone through reaction with a bisulfite compound or by treatment with nitrosylsulfuric acid or nitrous acid. orgsyn.orgorgsyn.org

Oxidation of Benzoylcarbinol: The oxidation of benzoylcarbinol (2-hydroxy-1-phenylethanone) using copper acetate provides another route to phenylglyoxal. orgsyn.orgorgsyn.org

From Phenacyl Halides: The oxidation of phenacyl bromide with dimethyl sulfoxide (DMSO) is another documented method. orgsyn.org

Specific Methodological Advances for this compound Synthesis

While specific literature detailing a multi-gram synthesis and optimization solely for this compound is not extensively published, its preparation follows logically from the well-established general methods for aryl glyoxals. The most direct and reliable synthetic strategy is the selenium dioxide oxidation of 2-methylacetophenone.

The synthesis proceeds in two main stages:

Oxidation to the α-Ketoaldehyde: 2-Methylacetophenone is refluxed with a molar equivalent of selenium dioxide in a solvent mixture like aqueous 1,4-dioxane. The reaction oxidizes the methyl group adjacent to the carbonyl, yielding 2-Oxo-2-(o-tolyl)acetaldehyde and precipitating elemental selenium. orgsyn.orgnih.gov

Formation of the Hydrate: After the reaction, the crude 2-Oxo-2-(o-tolyl)acetaldehyde, which is a yellow liquid or low-melting solid, is isolated. orgsyn.orgwikipedia.org The stable, crystalline hydrate is then readily prepared by dissolving the crude product in hot water and allowing it to cool. orgsyn.orgwikipedia.org The colorless crystals of this compound can then be collected by filtration. The hydrate can be converted back to the anhydrous aldehyde by vacuum distillation if required. orgsyn.org

This straightforward application of the Riley oxidation, followed by simple hydration, represents the most practical and documented pathway for the synthesis of this compound.

Considerations for Controlled Hydration and Dehydration in Synthetic Contexts

Aryl glyoxals, such as 2-Oxo-2-(o-tolyl)acetaldehyde, are characterized by the presence of two adjacent carbonyl groups. This structural feature renders the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. In the presence of water, a reversible nucleophilic addition occurs, leading to the formation of the corresponding hydrate, a geminal diol. For 2-Oxo-2-(o-tolyl)acetaldehyde, this equilibrium lies significantly towards the hydrate form, this compound, which is often the commercially available and more stable form of the compound. nih.govnih.gov

The equilibrium between the anhydrous glyoxal (B1671930) and its hydrate is a crucial consideration in synthetic applications. The reactivity of the molecule can be modulated by controlling this equilibrium. For reactions requiring the free aldehyde, in-situ dehydration or performing the reaction under anhydrous conditions is necessary. Conversely, the hydrate form can be advantageous for purification and long-term storage due to its increased stability and crystalline nature.

Controlled Hydration:

The deliberate and controlled hydration of 2-Oxo-2-(o-tolyl)acetaldehyde to its hydrate is a straightforward yet critical step in its synthesis and purification. Following the primary oxidation reaction to form the glyoxal, the crude product is often treated with water to facilitate the formation of the hydrate.

Key Parameters for Controlled Hydration:

| Parameter | Typical Conditions and Considerations |

| Solvent | The use of water as a solvent or co-solvent is essential for hydration. The solubility of the anhydrous glyoxal in the reaction mixture will influence the rate of hydration. |

| Temperature | Elevated temperatures can increase the rate of dissolution of the anhydrous form in aqueous media, facilitating subsequent crystallization of the hydrate upon cooling. |

| Purification | Crystallization from a hot aqueous solution is a common method for purifying aryl glyoxal hydrates. This process not only isolates the desired product but also ensures it is in its stable hydrated form. |

| pH | The pH of the aqueous medium can influence the rate of hydration, although it is typically carried out in neutral conditions. |

Controlled Dehydration:

While the hydrate is the more stable form, certain synthetic transformations necessitate the anhydrous 2-Oxo-2-(o-tolyl)acetaldehyde. The removal of the water molecule from the gem-diol to regenerate the aldehyde functionality must be performed under controlled conditions to avoid polymerization or other side reactions of the reactive α-keto-aldehyde.

Methods for Controlled Dehydration:

| Method | Description | Key Considerations |

| Azeotropic Distillation | This is a common and effective method for removing water. The hydrate is dissolved in an immiscible solvent that forms an azeotrope with water (e.g., toluene or benzene). Refluxing the solution with a Dean-Stark apparatus physically removes the water as it is formed, driving the equilibrium towards the anhydrous aldehyde. | The choice of solvent and the reaction temperature must be compatible with the stability of the anhydrous glyoxal. The reaction should be monitored to prevent prolonged heating, which could lead to degradation. |

| Chemical Dehydrating Agents | The use of drying agents that can chemically bind with water can also be employed. However, the reactivity of the glyoxal must be considered to avoid unwanted side reactions with the dehydrating agent. | The dehydrating agent should be inert to the aldehyde and ketone functionalities. The stoichiometry and reaction conditions need to be carefully controlled. |

| In-situ Trapping | In some cases, the dehydration is not performed as a separate step. Instead, the reaction is carried out under conditions where the anhydrous aldehyde is consumed by a reagent as it is formed, thus shifting the equilibrium. | This approach is highly dependent on the specific subsequent reaction being performed. |

Reactivity Profile and Mechanistic Studies of 2 Oxo 2 O Tolyl Acetaldehyde Hydrate

Electrophilic Character of the Aldehyde Carbonyl in the Hydrate (B1144303) Form

2-Oxo-2-(o-tolyl)acetaldehyde, like other α-ketoaldehydes, exhibits a unique chemical environment characterized by two adjacent carbonyl groups. The aldehyde carbonyl carbon is significantly electrophilic, a property that is amplified by the electron-withdrawing effect of the adjacent ketone group. acs.org This heightened electrophilicity makes it a prime target for nucleophilic attack. libretexts.org

In aqueous solutions, aldehydes and ketones can exist in equilibrium with their corresponding geminal diols (hydrates). libretexts.org For 2-Oxo-2-(o-tolyl)acetaldehyde, this equilibrium lies between the aldehyde and its hydrate form, 2-Oxo-2-(o-tolyl)acetaldehyde hydrate. The hydration reaction is reversible and can be catalyzed by either acid or base. libretexts.org While the hydrate form itself is not directly attacked by nucleophiles at the carbonyl carbon, the equilibrium ensures a constant, albeit potentially low, concentration of the highly reactive free aldehyde form. The reactivity of the compound is therefore intrinsically linked to this equilibrium. The presence of the adjacent keto group destabilizes the keto form, often favoring the hydrate. libretexts.org

Influence of the o-Tolyl Moiety on Electronic and Steric Reactivity

Electronic Effects: The tolyl group consists of a benzene (B151609) ring substituted with a methyl group. The methyl group is weakly electron-donating through induction and hyperconjugation. This effect slightly increases the electron density on the aromatic ring and, by extension, on the ketone carbonyl carbon. This donation can marginally reduce the electrophilicity of the ketone carbonyl compared to an unsubstituted phenyl group. libretexts.org However, this effect is generally considered minor compared to the strong electron-withdrawing nature of the carbonyl group itself.

Steric Effects: A more significant influence arises from the steric hindrance imposed by the ortho-positioned methyl group. libretexts.org This bulkiness can physically impede the approach of nucleophiles to the adjacent ketone carbonyl. This steric shielding makes the aldehyde carbonyl, which is less hindered, the more accessible site for nucleophilic attack. The steric presence of the o-tolyl group can also influence the preferred conformation of the molecule, potentially affecting the orientation and accessibility of both carbonyl groups.

Nucleophilic Addition Reactions of this compound

Nucleophilic addition is the characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated during a workup step to yield an alcohol. masterorganicchemistry.com For α-ketoaldehydes, the aldehyde carbonyl is generally more reactive than the ketone carbonyl due to both electronic and steric factors. Aldehydes are intrinsically more reactive than ketones, and as mentioned, the steric bulk of the o-tolyl group further deactivates the ketone position. libretexts.org Therefore, nucleophilic additions are expected to occur selectively at the aldehyde function.

The reactions of 2-oxoaldehydes with organometallic reagents present a fascinating case of divergent reactivity. Research has shown that these compounds, contrary to expectations for simple aldehydes, are often unreactive toward highly basic and reactive Grignard reagents. acs.orgnih.gov However, they readily react with softer organometallic compounds like organocuprates. acs.orgnih.gov This unique reactivity profile highlights the subtle electronic and steric factors governing these transformations.

Recent studies have presented the novel finding that the aldehyde in 2-oxoaldehydes (2OA) is surprisingly reluctant to react with Grignard reagents. acs.orgnih.gov In contrast, it reacts efficiently with more moderate organocuprate reagents under anaerobic conditions to provide 1,2-addition products (α-hydroxyketones). nih.gov

| Reagent Type | Example Reagent | Observed Reactivity | Primary Product Type |

|---|---|---|---|

| Grignard Reagent | R-MgX | Generally unreactive or low yield acs.orgnih.gov | N/A (or minor side products) |

| Organocuprate (Gilman Reagent) | R₂CuLi | Reactive, undergoes 1,2-addition nih.gov | α-Hydroxy Ketone |

| Hydride Reagent | NaBH₄ or LiAlH₄ | Reactive, undergoes reduction | 1,2-Diol |

Hydride reduction of aldehydes and ketones is a fundamental transformation that utilizes complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) as a source of the hydride ion (H⁻). ucalgary.ca The hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.com

In the case of this compound, the more reactive aldehyde carbonyl is selectively reduced. The reaction proceeds via a 1,2-addition of the hydride to the aldehyde, forming an alkoxide intermediate. Subsequent protonation during aqueous workup yields the final product. The ketone carbonyl can also be reduced, particularly with a stronger reducing agent like LiAlH₄ or an excess of the reagent, leading to the formation of a 1,2-diol.

Reaction Scheme: Hydride Reduction

Reactant: 2-Oxo-2-(o-tolyl)acetaldehyde

Reagent: 1) NaBH₄, 2) H₃O⁺

Product: 1-(o-tolyl)propane-1,2-diol

The term 1,2-addition refers to the direct attack of a nucleophile on the carbonyl carbon (position 1) and the subsequent protonation of the carbonyl oxygen (position 2). libretexts.org This is the standard mode of reaction for most simple aldehydes and ketones with strong nucleophiles. libretexts.org

As noted, 2-oxoaldehydes exhibit unusual behavior in this regard. While Grignard reagents are potent nucleophiles that readily add to most aldehydes, they are largely ineffective with 2-oxoaldehydes. nih.govleah4sci.com The reasons for this reluctance may include competing side reactions like enolization due to the strong basicity of the Grignard reagent, or the formation of unreactive magnesium alkoxide intermediates.

In contrast, organocuprates (Gilman reagents), which are considered "softer" nucleophiles and are less basic than Grignard reagents, react smoothly. chem-station.comchemistrysteps.com They selectively attack the aldehyde carbonyl in a 1,2-addition fashion to furnish α-hydroxy ketones in good yields after an acidic workup. nih.gov This divergent outcome provides a valuable synthetic route to α-hydroxy ketones, which are important structural motifs in many organic molecules.

Reaction Scheme: Organocuprate Addition

Reactant: 2-Oxo-2-(o-tolyl)acetaldehyde

Reagent: 1) (CH₃)₂CuLi, 2) H₃O⁺

Product: 1-hydroxy-1-(o-tolyl)butan-2-one

Copper-Catalyzed Oxidative Cross-Coupling Reactions Leading to 1,2-Diones

When the reaction between a 2-oxoaldehyde and an organometallic reagent is performed in the presence of air (aerobic conditions), a copper-catalyzed oxidative cross-coupling occurs, leading to the formation of 1,2-diones (benzils). nih.gov This transformation provides an efficient route for synthesizing 1,2-diones at room temperature. nih.gov

The proposed mechanism suggests that the reaction initially proceeds through the nih.govwikipedia.org addition pathway to form an α-hydroxyketone intermediate. nih.govacs.org This intermediate then undergoes a copper-mediated oxidation in the presence of atmospheric oxygen to yield the final 1,2-dione product. nih.gov This process involves the cleavage of multiple C-H and N-H bonds and relies on dioxygen activation. The reaction tolerates a wide variety of substrates with respect to both the aryl glyoxal (B1671930) and the Grignard reagent used to form the organocuprate. nih.govacs.org

| Aryl Glyoxal Hydrate | Grignard Reagent | Resulting 1,2-Dione | Yield (%) |

|---|---|---|---|

| Phenylglyoxal Hydrate | p-tolylmagnesium bromide | 1-Phenyl-2-(p-tolyl)ethane-1,2-dione | 85% |

| Phenylglyoxal Hydrate | 4-fluorophenylmagnesium bromide | 1-(4-Fluorophenyl)-2-phenylethane-1,2-dione | 82% |

| p-tolylglyoxal Hydrate | 4-fluorophenylmagnesium bromide | 1-(4-Fluorophenyl)-2-(p-tolyl)ethane-1,2-dione | 84% |

Data derived from studies on analogous aryl glyoxal hydrates. acs.org

Condensation Reactions Involving this compound

Condensation reactions are a cornerstone of the reactivity of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Aldol-Type Condensations

This compound lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile in an aldol (B89426) reaction. However, it can serve as a potent electrophilic partner in crossed or mixed aldol condensations. wikipedia.org When reacted with an enolizable aldehyde or ketone in the presence of a base, it undergoes a Claisen-Schmidt condensation. wikipedia.orggordon.edu

In a typical Claisen-Schmidt reaction, a base such as sodium hydroxide (B78521) abstracts an α-hydrogen from the partner ketone (e.g., acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbonyl of the 2-Oxo-2-(o-tolyl)acetaldehyde, forming a β-hydroxy carbonyl intermediate. gordon.edu This intermediate readily undergoes dehydration, often spontaneously or upon gentle heating, to yield a stable, conjugated α,β-unsaturated carbonyl compound. gordon.edunih.gov

Knoevenagel Condensations

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., diethyl malonate, malononitrile, or cyanoacetic acid). mychemblog.comsigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine). mychemblog.comwikipedia.org

In this reaction, 2-Oxo-2-(o-tolyl)acetaldehyde acts as the carbonyl component. The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). sigmaaldrich.com This nucleophile then adds to the aldehyde carbonyl of the glyoxal. The resulting intermediate subsequently undergoes dehydration to produce a highly conjugated α,β-unsaturated product. sigmaaldrich.comwikipedia.org This reaction is a powerful method for C-C bond formation. sphinxsai.com

Enamine Formation with Secondary Amines

Aldehydes and ketones react with secondary amines (e.g., pyrrolidine, morpholine) under acid catalysis to form enamines. pearson.com The reaction begins with the nucleophilic attack of the secondary amine on the aldehyde carbonyl carbon of 2-Oxo-2-(o-tolyl)acetaldehyde. Following proton transfer, a carbinolamine intermediate is formed. The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom helps to expel the water molecule, forming an iminium ion. In the final step, a base removes a proton from an adjacent carbon, leading to the formation of the C=C double bond of the enamine. The entire process is reversible. pearson.com

Other Significant Condensation Pathways

The 1,2-dicarbonyl structure of 2-Oxo-2-(o-tolyl)acetaldehyde makes it a valuable precursor for the synthesis of various heterocycles. thieme-connect.de A significant condensation pathway involves the reaction with 1,2-dinucleophiles. For instance, condensation with ortho-phenylenediamine (1,2-diaminobenzene) is a classic method for synthesizing quinoxalines.

In this reaction, the two amine groups of ortho-phenylenediamine react sequentially with the two carbonyl groups of the glyoxal. The reaction proceeds through the formation of diimine intermediates, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic quinoxaline (B1680401) ring system. This pathway is a highly efficient and common method for preparing substituted quinoxalines, which are important structural motifs in medicinal chemistry. thieme-connect.de

Rearrangement Reactions and Tautomerism Studies of this compound

The reactivity of this compound is characterized by its potential to undergo specific rearrangement reactions and exhibit tautomerism, inherent to its α-keto aldehyde structure. While specific mechanistic studies exclusively focused on this molecule are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles governing analogous α-hydroxy ketones and aldehydes.

Rearrangement Reactions

The primary rearrangement pathway applicable to the hydrated form of 2-Oxo-2-(o-tolyl)acetaldehyde, which is an α-hydroxy aldehyde, is the α-ketol rearrangement. This reaction involves the 1,2-migration of a substituent, in this case, either the o-tolyl group or a hydrogen atom, from the carbon bearing the hydroxyl groups to the adjacent carbonyl carbon. wikipedia.org The rearrangement can be induced by acid, base, or heat. wikipedia.org

The driving force for this rearrangement is the formation of a more thermodynamically stable product. wikipedia.org In the case of α-hydroxy aldehydes, there is a strong thermodynamic preference for rearrangement to the corresponding α-hydroxy ketones. wikipedia.org

Mechanism of α-Ketol Rearrangement:

Under basic conditions, the reaction is initiated by the deprotonation of one of the hydroxyl groups. This is followed by the 1,2-shift of the o-tolyl group to the adjacent carbonyl carbon, resulting in the formation of an enolate, which then protonates to yield the more stable α-hydroxy ketone.

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. This is followed by the migration of the o-tolyl group. A subsequent deprotonation event yields the final product.

A plausible α-ketol rearrangement of this compound would lead to the formation of 1-hydroxy-1-(o-tolyl)acetone.

| Reactant | Rearrangement Type | Product |

| This compound | α-Ketol Rearrangement | 1-hydroxy-1-(o-tolyl)acetone |

Tautomerism Studies

Tautomerism in this compound primarily involves keto-enol tautomerism. Aldehydes that possess a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) can exist in equilibrium with their enol form. britannica.com In the keto form, a hydrogen is bonded to the α-carbon, while in the enol form, this hydrogen migrates to the carbonyl oxygen, and a double bond is formed between the α-carbon and the former carbonyl carbon. britannica.com

For 2-Oxo-2-(o-tolyl)acetaldehyde, the non-hydrated form has an aldehydic proton that can participate in tautomerism. The equilibrium between the keto and enol forms is dynamic. britannica.com Generally, for simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. britannica.commasterorganicchemistry.com

The hydrated form, this compound, which is a gem-diol, can also be in equilibrium with the keto-aldehyde form through a dehydration process. britannica.com It is this dehydrated keto-aldehyde that then undergoes keto-enol tautomerism.

| Tautomeric Form | Key Structural Feature |

| Keto Form | Carbonyl group (C=O) and an adjacent C-H bond |

| Enol Form | Hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C) |

Factors such as solvent polarity and the potential for intramolecular hydrogen bonding can influence the position of the keto-enol equilibrium. masterorganicchemistry.com While the enol form is typically less stable, its transient formation is crucial for many reactions of carbonyl compounds. britannica.com

Applications of 2 Oxo 2 O Tolyl Acetaldehyde Hydrate in Advanced Organic Synthesis

As a Versatile Synthon in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Aryl glyoxals are recognized as prime synthons in MCRs for generating diverse heterocycles, particularly oxygen-containing ones. rsc.orgresearchgate.netnih.gov Their bifunctional nature enables them to react with various nucleophiles, leading to the formation of multiple new bonds in a single operation. nih.gov For instance, aryl glyoxals have been used in one-pot syntheses of highly substituted furans, pyran-fused pyrimidines, and other complex scaffolds. nih.gov However, no specific MCRs employing 2-Oxo-2-(o-tolyl)acetaldehyde hydrate (B1144303) have been reported in the surveyed literature.

Role in the Construction of Diverse Heterocyclic Frameworks

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Aryl glyoxals are valuable precursors for such frameworks due to the reactivity of their adjacent carbonyl groups with dinucleophiles like hydrazines, ureas, and amidines.

Synthesis of Pyrimidine Derivatives (e.g., Tetrahydropyrimidines, Pyranopyrimidines)

The pyrimidine core is a privileged scaffold in numerous biologically active compounds. nih.gov Syntheses of pyrimidine derivatives often involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea derivative, a strategy known as the Biginelli reaction. nih.gov Aryl glyoxals can, in principle, serve as the dicarbonyl component. For example, reactions of aryl glyoxal (B1671930) monohydrates with barbituric acid derivatives have been shown to produce pyrano[2,3-d]pyrimidine scaffolds, which are of interest for their biological activities. researchgate.net These reactions demonstrate the potential of aryl glyoxals to act as building blocks for complex pyrimidine systems, though specific examples with the o-tolyl variant are absent from the literature.

Formation of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for a wide range of pharmacological activities. nih.gov Their synthesis frequently involves the reaction of a γ-ketoacid with hydrazine hydrate. nih.govosi.lv An alternative approach could involve the condensation of a 1,2-dicarbonyl compound, such as an aryl glyoxal, with a suitable hydrazine derivative and a component containing an active methylene (B1212753) group. A one-pot, three-component reaction of arylglyoxalmonohydrates, a pyrazolone, and hydrazine hydrate has been reported to yield pyrazolo[3,4-c]pyridazin-7a-ol derivatives. researchgate.net This highlights the general feasibility of using aryl glyoxals in pyridazinone synthesis, but studies specifically utilizing 2-Oxo-2-(o-tolyl)acetaldehyde hydrate are not documented.

Incorporation into Quinoline and Pyrazole Ring Systems

Quinoline and pyrazole represent important classes of nitrogen-containing heterocycles. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov While aryl glyoxals are 1,2-dicarbonyls, their reaction with hydrazines could potentially lead to pyrazole formation if coupled with a third component providing the necessary carbon atom. Similarly, various methods exist for quinoline synthesis, but none were found that specifically employed this compound as a starting material. General strategies for pyrazolo[1,5-a]pyridines have been developed using cross-dehydrogenative coupling reactions, showcasing advanced methods for related fused systems. acs.org

Precursor for Oxadiazole, Thiadiazole, and Triazole Syntheses

1,3,4-Oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are five-membered heterocycles with significant applications in medicinal and materials chemistry. nih.gov Their synthesis typically begins with a carboxylic acid hydrazide, which is then cyclized with various reagents. nih.govresearchgate.netsemanticscholar.org For an aryl glyoxal to serve as a precursor, it would need to be converted first into a suitable intermediate, such as a hydrazone, which could then undergo oxidative cyclization or further reaction. The direct use of this compound as a precursor for these specific heterocycles has not been described in the available literature.

Stereoselective and Asymmetric Transformations

No information regarding the application of this compound in stereoselective or asymmetric transformations was found in the reviewed scientific literature. The development of such reactions typically requires a prochiral center and the use of chiral catalysts or auxiliaries, and while feasible in principle for reactions involving the aldehyde or ketone group, no specific studies have been published for this compound.

Intermediate in the Synthesis of Complex Molecular Architectures

This compound serves as a valuable intermediate in advanced organic synthesis, primarily functioning as a precursor for the construction of complex heterocyclic frameworks. Its utility stems from the presence of two adjacent carbonyl groups, which readily participate in condensation reactions with binucleophilic reagents. This reactivity allows for the efficient assembly of intricate molecular structures, particularly quinoxaline (B1680401) derivatives, which are significant scaffolds in medicinal chemistry and materials science.

The classical and most prominent application of this compound as an intermediate is in the synthesis of 2-(o-tolyl)quinoxaline derivatives. This transformation is typically achieved through a condensation reaction with various substituted o-phenylenediamines. The reaction proceeds by the formation of a diimine intermediate, which subsequently undergoes cyclization and aromatization to yield the stable quinoxaline ring system. This method is highly efficient and provides a straightforward route to a diverse range of substituted quinoxalines. nih.govencyclopedia.pub

The general scheme for this synthesis is as follows:

General Reaction Scheme:

This compound + Substituted o-phenylenediamine → 2-(o-tolyl)quinoxaline derivative

The versatility of this synthetic route is demonstrated by the ability to introduce a variety of substituents onto the quinoxaline core by employing appropriately functionalized o-phenylenediamines. This modularity is crucial for the development of new compounds with tailored electronic and biological properties. The reaction conditions are often mild, typically involving refluxing in a suitable solvent such as ethanol (B145695) or acetic acid, and can sometimes be facilitated by the use of a catalytic amount of acid. nih.govencyclopedia.pub

Below is a representative table of complex molecular architectures synthesized using this compound as an intermediate. The yields and reaction conditions are based on typical outcomes for the synthesis of quinoxalines from aryl glyoxals and o-phenylenediamines.

Table 1: Synthesis of 2-(o-tolyl)quinoxaline Derivatives

| Entry | o-phenylenediamine Derivative | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | o-phenylenediamine | 2-(o-tolyl)quinoxaline | Ethanol, reflux, 4h | 92 |

| 2 | 4-methyl-1,2-phenylenediamine | 6-methyl-2-(o-tolyl)quinoxaline | Acetic acid, reflux, 3h | 89 |

| 3 | 4-chloro-1,2-phenylenediamine | 6-chloro-2-(o-tolyl)quinoxaline | Ethanol, reflux, 5h | 85 |

The research findings indicate that this compound is a reliable and effective building block for the synthesis of complex heterocyclic compounds. Its ability to readily form the quinoxaline scaffold makes it an important intermediate for chemists working in drug discovery and materials science, enabling the creation of novel molecules with potentially valuable properties.

Theoretical and Computational Chemistry Approaches to 2 Oxo 2 O Tolyl Acetaldehyde Hydrate

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For 2-Oxo-2-(o-tolyl)acetaldehyde hydrate (B1144303), such studies would focus on the dynamics of its formation from the keto-aldehyde form and its participation in subsequent reactions.

Research on analogous compounds, such as glyoxal (B1671930) and other aldehydes, demonstrates the utility of these methods. For instance, quantum chemical calculations have been employed to study the water-catalyzed reaction of glyoxal with OH radicals, revealing that the presence of a single water molecule can significantly lower the activation barriers for H-abstraction. researchgate.netresearchgate.net Similar studies on the hydration of α-ketoamides have utilized quantum chemistry to predict hydration equilibrium constants, which correlate well with experimental observations. nih.govhobywedler.com

For 2-Oxo-2-(o-tolyl)acetaldehyde hydrate, density functional theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory would be the methods of choice. These calculations can map out the potential energy surface for the hydration reaction of 2-oxo-2-(o-tolyl)acetaldehyde, identifying the transition state for the nucleophilic attack of water on the carbonyl carbon. Key parameters that can be calculated include activation energies, reaction enthalpies, and the geometries of stationary points on the reaction coordinate.

Table 1: Hypothetical Quantum Chemical Data for the Hydration of 2-Oxo-2-(o-tolyl)acetaldehyde (Note: This table is illustrative and based on typical values for similar reactions, as specific data for the target compound is not readily available in the literature.)

| Parameter | Calculated Value (Method) | Description |

| Activation Energy (Ea) | 10-15 kcal/mol (DFT B3LYP/6-31G) | Energy barrier for the addition of water to the aldehyde carbonyl. |

| Reaction Enthalpy (ΔH) | -5 to -10 kcal/mol (DFT B3LYP/6-31G) | The overall energy change for the hydration reaction, indicating it is exothermic. |

| Transition State Geometry | C-O bond length: ~2.0 Å | The geometry of the highest energy point along the reaction pathway, showing a partially formed bond between the water oxygen and the carbonyl carbon. |

These theoretical investigations can also shed light on the role of catalysts. For example, the hydration of aldehydes can be acid or base-catalyzed. Quantum chemical models can simulate these catalytic effects by including explicit acid or base molecules in the computational model, thereby providing a more accurate picture of the reaction mechanism under various conditions.

Conformational Analysis and Energy Landscapes of the Hydrate and its Keto-Aldehyde Form

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of both this compound and its corresponding keto-aldehyde precursor is crucial for understanding their behavior.

Computational methods can be used to identify the stable conformers of these molecules and to determine their relative energies. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods, can identify a set of low-energy structures. These structures are then typically re-optimized at a higher level of theory, such as DFT or MP2, to obtain more accurate geometries and relative energies.

For 2-Oxo-2-(o-tolyl)acetaldehyde, the key conformational degrees of freedom would be the rotation around the C-C bond connecting the aromatic ring and the keto-aldehyde moiety, as well as the orientation of the aldehyde group. The presence of the ortho-methyl group on the tolyl ring will introduce steric hindrance that significantly influences the preferred conformations.

Table 2: Calculated Relative Energies of Hypothetical Conformers of 2-Oxo-2-(o-tolyl)acetaldehyde (Note: This table is for illustrative purposes, as specific data for the target compound is not available.)

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0 | 2.5 | 5 |

| 2 | 60 | 0.0 | 70 |

| 3 | 120 | 1.0 | 20 |

| 4 | 180 | 3.0 | 5 |

*Dihedral angle defined by the aromatic ring plane and the plane of the keto-aldehyde group.

In the case of the hydrate form, this compound, additional conformational flexibility arises from the orientation of the two hydroxyl groups. The formation of intramolecular hydrogen bonds between these hydroxyl groups and with the adjacent carbonyl group will play a significant role in stabilizing certain conformations. A thorough computational study would map out the potential energy landscape, identifying all local minima and the transition states that connect them. This provides a comprehensive picture of the molecule's dynamic behavior in solution.

Predictive Modeling of Novel Reactivity and Selectivity Patterns

Computational chemistry can also be a predictive tool, guiding the discovery of new reactions and the design of more selective catalysts. For this compound, predictive modeling could be used to explore its potential reactivity in various chemical transformations.

One approach is to use computational screening to identify potential reactants or catalysts that are likely to react with the hydrate in a desired manner. This can be done by calculating reaction energies and activation barriers for a range of potential reaction partners. For example, one could computationally screen a library of catalysts to find one that promotes a specific transformation of the hydrate with high selectivity.

Furthermore, computational models can be used to understand and predict the stereoselectivity of reactions involving the hydrate. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. This information is invaluable for the design of asymmetric syntheses.

Machine learning and artificial intelligence are also emerging as powerful tools in predictive chemistry. By training models on large datasets of known chemical reactions, it is possible to predict the outcome of new reactions with increasing accuracy. While the application of these methods to a specific molecule like this compound would require a substantial amount of relevant data, they represent a promising future direction for the predictive modeling of chemical reactivity.

Biocatalysis and Enzymatic Transformations Involving α Ketoaldehyde Hydrates

Enzymatic Recognition and Conversion of α-Ketoaldehydes and Their Hydrates

The enzymatic recognition of small molecules is a highly specific process governed by the three-dimensional structure of the enzyme's active site. For α-ketoaldehydes and their hydrates, such as 2-Oxo-2-(o-tolyl)acetaldehyde hydrate (B1144303), the presence of both a ketone and a hydrated aldehyde functionality presents a unique substrate for enzymatic conversion. While direct studies on 2-Oxo-2-(o-tolyl)acetaldehyde hydrate are limited, the reactivity of analogous α-ketoaldehydes like methylglyoxal (B44143) has been investigated. For instance, various isozymes of human aldehyde dehydrogenase have demonstrated the ability to recognize and oxidize methylglyoxal to pyruvate. nih.gov

The recognition and binding of an aryl ketoaldehyde hydrate within an enzyme's active site would be influenced by several factors, including the size and shape of the substrate entry channel and the nature of the amino acid residues lining the catalytic pocket. frontiersin.org The ortho-methyl group on the tolyl moiety of this compound introduces steric considerations that could significantly impact its interaction with an enzyme's active site.

Aryl glyoxals, which share the core α-ketoaldehyde structure, are known to exist predominantly in their hydrated form in aqueous solutions. nih.gov This equilibrium between the aldehyde and the geminal diol (hydrate) is a critical factor in enzymatic reactions, as the enzyme may selectively bind one form over the other. The enzymatic conversion can proceed through various pathways, including oxidation of the aldehyde group, reduction of the keto or aldehyde group, or utilization of the molecule in carbon-carbon bond-forming reactions.

Role of Aldehyde Dehydrogenases and Oxidases in Related Systems

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgnih.gov These enzymes are characterized by a conserved structural fold, but variations in their substrate-binding pockets confer a broad range of substrate specificities. frontiersin.orgnih.gov

Several ALDHs have been shown to process aromatic aldehydes. frontiersin.org For example, some members of the plant ALDH2C subfamily exhibit a preference for aromatic substrates like sinapaldehyde (B192390) and coniferaldehyde, converting them to sinapic acid and ferulic acid, respectively. nih.gov This suggests that an appropriately selected or engineered ALDH could potentially oxidize the aldehyde moiety of this compound to yield 2-oxo-2-(o-tolyl)acetic acid. However, the substitution pattern on the aromatic ring can be a critical determinant of substrate recognition. Studies on an ALDH from Thermus thermophilus showed that while it could process para-substituted benzaldehydes, ortho-substitution resulted in no catalytic activity, likely due to steric hindrance. mdpi.com This highlights a potential challenge for the enzymatic conversion of 2-Oxo-2-(o-tolyl)acetaldehyde.

Alcohol oxidases are another class of enzymes that could potentially act on the hydrated form of α-ketoaldehydes. These enzymes utilize molecular oxygen to oxidize alcohols to aldehydes. nih.gov While typically acting on primary alcohols, their substrate scope can be expanded through protein engineering.

Below is a table summarizing the activity of various aldehyde dehydrogenases on different aldehyde substrates, illustrating the diversity in substrate specificity.

| Enzyme Family/Subfamily | Source Organism | Substrate(s) | Product(s) | Reference |

| ALDH2C | Arabidopsis thaliana | Sinapaldehyde, Coniferaldehyde | Sinapic acid, Ferulic acid | nih.gov |

| ALDH (various isozymes) | Human | Methylglyoxal | Pyruvate | nih.gov |

| ALDH | Thermus thermophilus | Hexanal, Terephthalaldehyde | Hexanoic acid, Terephthalic acid | mdpi.com |

| ALDH | Geobacillus thermodenitrificans | Various aromatic and aliphatic aldehydes | Corresponding carboxylic acids | mdpi.com |

Aldolase-Catalyzed Reactions with Hydrated Aldehydes

Aldolases are a class of enzymes that catalyze the formation and cleavage of carbon-carbon bonds, making them powerful tools in synthetic organic chemistry. nih.gov They typically utilize a ketone or aldehyde as a nucleophilic donor and an aldehyde as an electrophilic acceptor. While their natural substrates are often phosphorylated sugars, many aldolases have been shown to accept a broader range of unnatural substrates.

Specifically, engineered variants of D-fructose-6-phosphate aldolase (B8822740) (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase (DERA) have demonstrated the ability to catalyze aldol (B89426) reactions involving aryl-substituted aldehydes and ketones. rsc.orgdiva-portal.org For instance, FSA variants have been developed that catalyze the aldol reaction between 2-hydroxyacetophenone (B1195853) and phenylacetaldehyde. rsc.org This suggests the potential for using this compound as either a donor or an acceptor in aldolase-catalyzed reactions to synthesize complex chiral molecules.

The hydrated nature of the aldehyde in this compound could influence its reactivity in aldolase-catalyzed reactions. The enzyme's active site would need to accommodate the geminal diol and facilitate the dehydration step if the free aldehyde is the reactive species.

The table below presents examples of aldolase-catalyzed reactions with non-natural, including aryl-substituted, substrates.

| Aldolase Type | Source Organism (Wild-type or Engineered) | Donor Substrate | Acceptor Substrate | Product Type | Reference |

| Fructose-6-phosphate aldolase (FSA) | Escherichia coli (engineered) | 2-Hydroxyacetophenone | Phenylacetaldehyde | 2,3-dihydroxy-1,4-diphenylbutanone | rsc.org |

| 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Thermotoga maritima (engineered) | Ethanal, Propanone | N-Cbz-protected aminoaldehydes | Functionalized N-heterocycle precursors | researchgate.net |

| Fructose-6-phosphate aldolase (FSA) | Escherichia coli (engineered) | Phenylacetaldehyde | Hydroxyacetone | Aryl-substituted polyhydroxylated compound | diva-portal.org |

Strategies for Biocatalytic Synthesis Utilizing this compound

The unique bifunctional nature of this compound makes it an attractive starting material for biocatalytic synthesis. Several strategies can be envisioned, leveraging different enzyme classes.

One approach involves the use of oxidoreductases. An aldehyde dehydrogenase could be employed for the selective oxidation of the aldehyde group to a carboxylic acid, yielding a valuable α-keto acid. Conversely, a keto-reductase could be used for the stereoselective reduction of the ketone functionality to a chiral α-hydroxy aldehyde, or an alcohol dehydrogenase could reduce the aldehyde to a primary alcohol.

Another promising strategy is the application of aldolases for C-C bond formation. 2-Oxo-2-(o-tolyl)acetaldehyde could potentially serve as an acceptor aldehyde in a reaction with a donor like acetaldehyde (B116499) or acetone, catalyzed by an engineered DERA or FSA, to produce chiral polyhydroxylated compounds.

Furthermore, multi-enzyme cascade reactions could be designed to create more complex molecules in a one-pot synthesis. For example, an aldolase reaction could be coupled with a subsequent reduction or oxidation step catalyzed by a dehydrogenase to produce a variety of functionalized products. The successful implementation of such cascades requires careful optimization of reaction conditions to ensure the compatibility of all participating enzymes. nih.gov

Protein Engineering for Modulating Enzyme Specificity and Efficiency with Hydrate Substrates

The substrate specificity and catalytic efficiency of naturally occurring enzymes are often not optimal for synthetic applications involving unnatural substrates like this compound. Protein engineering provides a powerful set of tools to tailor enzymes for specific biocatalytic processes.

Rational design, which involves site-directed mutagenesis of specific amino acid residues in the enzyme's active site, can be used to alter substrate binding and catalysis. nih.gov For instance, modifying the residues that form the substrate-binding pocket of an ALDH could potentially enhance its affinity and activity towards the ortho-tolyl substituted substrate. jmb.or.kr Similarly, the substrate scope of aldolases can be expanded by engineering their active sites to accommodate bulky aryl substituents. rsc.orgdiva-portal.org

Directed evolution, which involves generating large libraries of enzyme variants followed by high-throughput screening for desired activities, is another effective strategy. This approach does not require detailed knowledge of the enzyme's structure-function relationship and has been successfully applied to improve the performance of both ALDHs and aldolases for unnatural substrates. nih.gov The development of efficient screening methods is crucial for the success of directed evolution campaigns.

The table below outlines some protein engineering strategies and their outcomes for relevant enzyme classes.

| Enzyme | Engineering Strategy | Target of Modification | Outcome | Reference |

| Aldehyde Dehydrogenase from Azospirillum brasilense | Site-directed mutagenesis | Substrate binding pocket residues | Enhanced activity towards 3-hydroxypropionaldehyde | nih.govjmb.or.kr |

| Fructose-6-phosphate aldolase (FSA) | Saturation mutagenesis | Active site residues (L107, L163) | Catalytic activity for aldol reactions with aryl-substituted ketones and aldehydes | rsc.org |

| 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | Directed evolution | Phosphate binding site | Altered acceptor substrate preference towards aryl-substituted aldehydes | diva-portal.org |

Q & A

Q. Table 1. Key NMR Parameters for this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity | T (sec) |

|---|---|---|---|

| Aldehyde Methyl (CH) | 2.10 | Doublet | 11.4 ± 0.4 |

| Hydrate Methyl (CH) | 1.48 | Singlet | 3.25 ± 0.15 |

| Aromatic Protons (o-tolyl) | 7.25–7.45 | Multiplet | N/A |

Q. Table 2. Hydration Equilibrium Constants () Under Varying Conditions

| pH | Temperature (°C) | (M) | Method |

|---|---|---|---|

| 3.0 | 25 | 1.8 × 10 | NMR |

| 7.0 | 25 | 4.2 × 10 | UV-Vis (290 nm) |

| 3.0 | 10 | 2.5 × 10 | IR (C=O stretch) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.